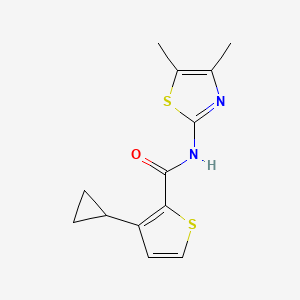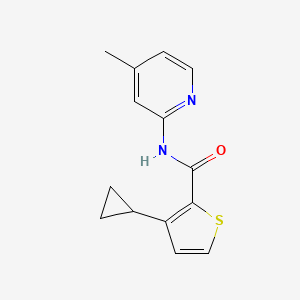
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. It is a pyrazole-based compound that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide is not fully understood. However, it has been reported to inhibit the activity of PKC, which is known to play a key role in the regulation of cell growth, apoptosis, and differentiation. By inhibiting PKC, this compound may be able to induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. It has also been studied for its potential use as an antidiabetic agent, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities, which makes it a promising compound for further research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide. One potential direction is to further investigate its anticancer activity and its potential use as a chemotherapeutic agent. Another direction is to study its potential as an inhibitor of PKC and its role in various cellular processes. Additionally, further research can be conducted to investigate its potential use as an antidiabetic agent and its mechanism of action in improving glucose tolerance and insulin sensitivity.
Métodos De Síntesis
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide has been reported in various research articles. One of the most commonly used methods involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with 2,4,4-trimethylpentan-2-amine in the presence of a coupling agent such as EDCI or DCC. The resulting product is then treated with propanoyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
3-(4-bromo-1H-pyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide has shown potential as a therapeutic agent in various research studies. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. It has also been studied for its potential use as an inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular processes.
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(2,4,4-trimethylpentan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BrN3O/c1-13(2,3)10-14(4,5)17-12(19)6-7-18-9-11(15)8-16-18/h8-9H,6-7,10H2,1-5H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVJIYWISZKGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CCN1C=C(C=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-tert-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531907.png)
![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531914.png)

![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)

![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)
